molecular formula C16H18N2O3 B5810517 N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea

Cat. No. B5810517
M. Wt: 286.33 g/mol
InChI Key: OTTXRNDCYWWNKR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea is a compound known for its selective inhibitory action on glycogen synthase kinase-3β (GSK-3β), a protein kinase implicated in various physiological processes and diseases (Vasdev et al., 2005). This urea derivative has been studied for its potential applications in neuroscience and cancer research due to its effect on cellular signaling pathways.

Synthesis Analysis

The compound is synthesized through a novel one-pot reaction involving 2-amino-5-nitrothiazole and TMS-protected 4-hydroxybenzylisocyanate, followed by deprotection with acid. The synthesis process has been optimized to improve yield and purity for use in various studies, including radiolabeling for PET imaging (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure is characterized by its planarity and hydrogen bonding capabilities, contributing to its biological activity. The coplanarity of the molecule and its intermolecular interactions have been confirmed through X-ray crystallography, showing the importance of the urea linkage and methoxy groups in its structural configuration (Lough et al., 2010).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including deuterium labeling, which is crucial for its application in pharmacokinetic studies and drug development. The deuterium-labeled version of this compound provides an internal standard for LC–MS analysis, aiding in absorption, distribution, and other pharmacokinetic studies (Liang et al., 2020).

Mechanism of Action

The mechanism of action of “N-(4-methoxybenzyl)-N’-(4-methoxyphenyl)urea” is not available in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation (H319), respiratory irritation (H335), skin irritation (H315), and may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-7-3-12(4-8-14)11-17-16(19)18-13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTXRNDCYWWNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea

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